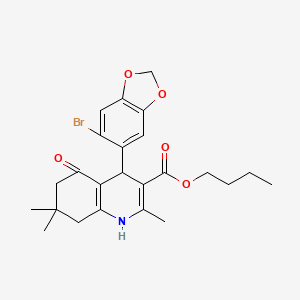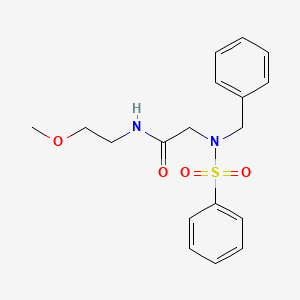![molecular formula C18H33N3O2S B5125918 1-ethyl-4-(3-{1-[3-(methylthio)propanoyl]-4-piperidinyl}propanoyl)piperazine](/img/structure/B5125918.png)
1-ethyl-4-(3-{1-[3-(methylthio)propanoyl]-4-piperidinyl}propanoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-4-(3-{1-[3-(methylthio)propanoyl]-4-piperidinyl}propanoyl)piperazine, also known as EPP, is a chemical compound that is widely used in scientific research. It is a piperazine derivative that has been shown to have a range of biochemical and physiological effects. The purpose of
Mecanismo De Acción
The mechanism of action of 1-ethyl-4-(3-{1-[3-(methylthio)propanoyl]-4-piperidinyl}propanoyl)piperazine is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
1-ethyl-4-(3-{1-[3-(methylthio)propanoyl]-4-piperidinyl}propanoyl)piperazine has a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the replication of various viruses, including HIV and hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-ethyl-4-(3-{1-[3-(methylthio)propanoyl]-4-piperidinyl}propanoyl)piperazine has several advantages for use in laboratory experiments. It is a well-established compound with a known synthesis method, making it readily available for use in research. It has also been extensively studied for its biological activities, making it a useful tool for investigating various cellular and molecular processes. However, there are also some limitations to its use. For example, it has been shown to have some toxicity in certain cell types, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-ethyl-4-(3-{1-[3-(methylthio)propanoyl]-4-piperidinyl}propanoyl)piperazine. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the optimal dosage and treatment regimen for 1-ethyl-4-(3-{1-[3-(methylthio)propanoyl]-4-piperidinyl}propanoyl)piperazine, as well as its potential use in combination with other anti-cancer agents. Another area of interest is its potential use in the treatment of viral infections. Further studies are needed to determine the mechanism of action of 1-ethyl-4-(3-{1-[3-(methylthio)propanoyl]-4-piperidinyl}propanoyl)piperazine against various viruses, as well as its potential use in combination with other antiviral agents. Additionally, further studies are needed to determine the potential side effects and toxicity of 1-ethyl-4-(3-{1-[3-(methylthio)propanoyl]-4-piperidinyl}propanoyl)piperazine in humans, in order to determine its safety for use in clinical trials.
Métodos De Síntesis
1-ethyl-4-(3-{1-[3-(methylthio)propanoyl]-4-piperidinyl}propanoyl)piperazine can be synthesized using a variety of methods, but the most common approach involves the reaction of piperazine with 3-(methylthio)propanoyl chloride, followed by the addition of 1-(3-piperidinyl)propan-1-one. The resulting compound is then treated with ethyl iodide to yield 1-ethyl-4-(3-{1-[3-(methylthio)propanoyl]-4-piperidinyl}propanoyl)piperazine. This synthesis method has been well-established and is widely used in research laboratories.
Aplicaciones Científicas De Investigación
1-ethyl-4-(3-{1-[3-(methylthio)propanoyl]-4-piperidinyl}propanoyl)piperazine has been extensively studied for its potential use in a variety of scientific research applications. It has been shown to have a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. It has also been investigated for its potential use in the treatment of a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-3-[1-(3-methylsulfanylpropanoyl)piperidin-4-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33N3O2S/c1-3-19-11-13-21(14-12-19)17(22)5-4-16-6-9-20(10-7-16)18(23)8-15-24-2/h16H,3-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGSDGBQIRJVTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CCC2CCN(CC2)C(=O)CCSC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethylpiperazin-1-yl)-3-[1-(3-methylsulfanylpropanoyl)piperidin-4-yl]propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-bromo-3-[2-(3-ethoxyphenoxy)ethoxy]benzene](/img/structure/B5125852.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5125866.png)

![5-chloro-N-(4-{[methyl(phenyl)amino]sulfonyl}phenyl)-2-(propylthio)-4-pyrimidinecarboxamide](/img/structure/B5125876.png)

![6-{[(4-chlorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5125890.png)
![1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N-(2-methylphenyl)-4-piperidinecarboxamide](/img/structure/B5125915.png)


![4-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}benzoic acid](/img/structure/B5125933.png)

![4-({3-methyl-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-oxo-4,5-dihydro-1H-pyrazol-4-yl}diazenyl)benzoic acid](/img/structure/B5125954.png)